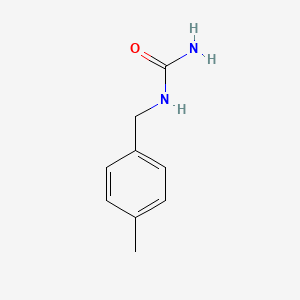N-(4-methylbenzyl)urea
CAS No.: 54582-34-2
Cat. No.: VC3776016
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54582-34-2 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (4-methylphenyl)methylurea |
| Standard InChI | InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) |
| Standard InChI Key | CWQOSUOSPHUYTM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
N-(4-methylbenzyl)urea is a urea derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. This compound is also known by several synonyms, including 1-(4-Methylbenzyl)urea, (4-methylphenyl)methylurea, and [(4-methylphenyl)methyl]urea . It bears the CAS Registry Number 54582-34-2, which serves as its unique chemical identifier in databases and literature .
Structural Features
The molecular structure of N-(4-methylbenzyl)urea consists of a urea moiety (NH2-CO-NH-) with a 4-methylbenzyl group attached to one of the nitrogen atoms. The compound contains a para-methyl substituted benzene ring connected via a methylene bridge to the urea functional group. This structural arrangement contributes to its specific chemical reactivity patterns and physical properties .
Physical and Chemical Properties
N-(4-methylbenzyl)urea exhibits distinct physicochemical properties that influence its behavior in various applications. Table 1 below summarizes the key physical and chemical properties of this compound based on computational and experimental data.
Table 1: Physical and Chemical Properties of N-(4-methylbenzyl)urea
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 164.20 g/mol | Computed by PubChem 2.1 |
| Physical State | Solid | Experimental observation |
| XLogP3 | 1.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 164.094963011 Da | Computed by PubChem 2.1 |
| Purity (Commercial) | ≥96% | Industry standard |
| Moisture Content | NMT 0.001% | Quality specification |
| Impurity | NMT 0.1% | Quality specification |
The compound demonstrates moderate lipophilicity with an XLogP3 value of 1.1, suggesting a balance between hydrophilic and lipophilic properties. This characteristic influences its solubility in various solvents and potential for membrane permeability in biological systems .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of N-(4-methylbenzyl)urea can be achieved through several methods that are commonly employed for urea derivatives. While the search results don't provide a specific synthesis protocol for this exact compound, related synthetic approaches for structurally similar compounds offer valuable insights.
Nucleophilic Addition Method
One promising approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent. This environmentally friendly method produces N-substituted ureas in good to excellent yields with high chemical purity. The reaction typically requires simple filtration or routine extraction procedures without the need for silica gel purification, making it suitable for gram-scale synthesis .
Related Synthesis Methods
A related synthetic pathway can be inferred from the patent information on N-benzyl-N-benzyloxyurea synthesis. For instance, the synthesis of N-(4-methylbenzyl)-N-(4-methylbenzyloxy)urea described in the patent involves dissolving 4-methylbenzyloxyurea in methanol, adding potassium hydroxide, heating to reflux, and then adding the appropriate benzyl bromide solution. This method suggests potential adaptations for synthesizing N-(4-methylbenzyl)urea through modification of reaction conditions and reagents .
| Structural Feature | Observed Effect on Activity | Target Organism |
|---|---|---|
| Adamantyl group | Enhanced antimicrobial activity | Acinetobacter baumannii |
| Chlorophenyl moiety | Improved growth inhibition | Various bacterial strains |
| Methoxy substitution | Enhanced interaction with microbial membranes | Various pathogens |
| Fluorophenyl group | Good inhibition | Acinetobacter baumannii |
| Disubstitution pattern | Variable effects depending on substituents | Various bacterial strains |
These structure-activity relationships provide valuable guidance for future research on N-(4-methylbenzyl)urea and its potential biological applications .
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with N-(4-methylbenzyl)urea, including (4-methylphenyl)urea and N-Methyl-N-(4-methylphenyl)urea. Table 3 compares the key properties of these related compounds.
Table 3: Comparison of N-(4-methylbenzyl)urea with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| N-(4-methylbenzyl)urea | C9H12N2O | 164.20 | Methylbenzyl group attached to nitrogen |
| (4-methylphenyl)urea | C8H10N2O | 150.18 | Direct attachment of phenyl to nitrogen |
| N-Methyl-N-(4-methylphenyl)urea | C9H12N2O | 164.20 | Methyl and tolyl groups on same nitrogen |
Despite having the same molecular formula and weight, N-(4-methylbenzyl)urea and N-Methyl-N-(4-methylphenyl)urea differ in their structural arrangement, which affects their chemical behavior and potential applications .
Research Prospects and Future Directions
Synthetic Modifications
Strategic modifications to the N-(4-methylbenzyl)urea structure could potentially enhance its biological activity or physicochemical properties. Based on established structure-activity relationships in related compounds, the following modifications might be beneficial:
-
Introduction of halogen substituents on the aromatic ring
-
Incorporation of additional functional groups to enhance water solubility
-
Exploration of bioisosteric replacements for the urea moiety
-
Development of hybrid molecules combining N-(4-methylbenzyl)urea with other bioactive scaffolds
Alternative Applications
Beyond potential antimicrobial applications, N-(4-methylbenzyl)urea may find utility in other fields. Its structural features suggest possible applications as:
-
An intermediate in organic synthesis
-
A building block for more complex molecules
-
A model compound for studying hydrogen bonding interactions
-
A component in specialized chemical formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume